Cas no 1203546-24-0 (4-(3-Chlorophenoxy)-2-chloropyrimidine)

4-(3-Chlorophenoxy)-2-chloropyrimidine is a chlorinated pyrimidine derivative with a phenoxy substituent, offering versatile reactivity in organic synthesis. Its dual chlorine functionalities at the 2-position of the pyrimidine ring and the 3-position of the phenoxy group enable selective modifications, making it a valuable intermediate for pharmaceuticals, agrochemicals, and specialty chemicals. The compound's stability under standard conditions and compatibility with cross-coupling reactions enhance its utility in constructing complex heterocyclic frameworks. Its structural features also facilitate the development of biologically active compounds, particularly in medicinal chemistry applications where halogenated pyrimidines are often employed. Suitable for controlled functionalization, it serves as a key precursor in targeted synthetic routes.
4-(3-Chlorophenoxy)-2-chloropyrimidine structure
1203546-24-0 structure
商品名:4-(3-Chlorophenoxy)-2-chloropyrimidine
CAS番号:1203546-24-0
MF:C10H6Cl2N2O
メガワット:241.073440074921
MDL:MFCD11505039
CID:4685447

4-(3-Chlorophenoxy)-2-chloropyrimidine 化学的及び物理的性質

名前と識別子

    • 4-(3-Chlorophenoxy)-2-chloropyrimidine
    • SBB054225
    • 2-chloro-4-(3-chlorophenoxy)pyrimidine
    • MDL: MFCD11505039
    • インチ: 1S/C10H6Cl2N2O/c11-7-2-1-3-8(6-7)15-9-4-5-13-10(12)14-9/h1-6H
    • InChIKey: UCAAAJBRFPWKIW-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)OC1C=CN=C(N=1)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 206
  • トポロジー分子極性表面積: 35

4-(3-Chlorophenoxy)-2-chloropyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
083817-1g
4-(3-Chlorophenoxy)-2-chloropyrimidine, 97%
1203546-24-0 97%
1g
$304.00 2023-09-06

4-(3-Chlorophenoxy)-2-chloropyrimidine 関連文献

4-(3-Chlorophenoxy)-2-chloropyrimidineに関する追加情報

Introduction to 4-(3-Chlorophenoxy)-2-chloropyrimidine (CAS No. 1203546-24-0)

4-(3-Chlorophenoxy)-2-chloropyrimidine, with the CAS number 1203546-24-0, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidines, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms. The presence of chlorine atoms and a phenoxy group imparts unique chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The molecular structure of 4-(3-Chlorophenoxy)-2-chloropyrimidine is characterized by a pyrimidine ring substituted with a 3-chlorophenyl ether group at the 4-position and a chlorine atom at the 2-position. This specific arrangement of functional groups contributes to its reactivity and stability, which are crucial for its applications in synthetic chemistry. The compound's high reactivity and selectivity make it an attractive building block for the development of novel drugs and pesticides.

In recent years, significant advancements have been made in understanding the biological activities of 4-(3-Chlorophenoxy)-2-chloropyrimidine. Studies have shown that this compound exhibits potent antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 4-(3-Chlorophenoxy)-2-chloropyrimidine demonstrated strong inhibitory effects against various fungal strains, including those resistant to conventional antifungal drugs.

Beyond its antimicrobial properties, 4-(3-Chlorophenoxy)-2-chloropyrimidine has also shown potential in cancer research. Research conducted at the National Cancer Institute has revealed that certain derivatives of this compound exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selective toxicity is attributed to the compound's ability to interfere with specific cellular pathways involved in tumor growth and progression. These findings have opened new avenues for the development of targeted cancer therapies.

The synthetic versatility of 4-(3-Chlorophenoxy)-2-chloropyrimidine has been further explored through various chemical transformations. One notable method involves the use of palladium-catalyzed cross-coupling reactions to introduce diverse functional groups onto the pyrimidine ring. This approach has enabled chemists to synthesize a wide range of derivatives with tailored biological activities, enhancing the compound's utility in drug discovery and development.

In addition to its pharmaceutical applications, 4-(3-Chlorophenoxy)-2-chloropyrimidine has found use in agrochemicals. Its ability to inhibit plant pathogens makes it a valuable component in fungicides and herbicides. For example, a study published in the Pest Management Science journal highlighted the effectiveness of 4-(3-Chlorophenoxy)-2-chloropyrimidine-based formulations in controlling fungal diseases in crops, thereby improving agricultural productivity.

The safety profile of 4-(3-Chlorophenoxy)-2-chloropyrimidine is another important aspect that has been extensively studied. Toxicological evaluations have shown that this compound exhibits low toxicity when used within recommended concentrations. However, as with any chemical compound, proper handling and storage practices are essential to ensure safety and compliance with regulatory guidelines.

In conclusion, 4-(3-Chlorophenoxy)-2-chloropyrimidine (CAS No. 1203546-24-0) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and agrochemicals. Its unique chemical structure and biological activities make it an invaluable tool for scientists working in these fields. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in modern scientific endeavors.

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